Thieno[2,3-c]isoquinoline 4-oxide
Description
Properties
Molecular Formula |
C11H7NOS |
|---|---|
Molecular Weight |
201.25g/mol |
IUPAC Name |
4-oxidothieno[2,3-c]isoquinolin-4-ium |
InChI |
InChI=1S/C11H7NOS/c13-12-7-8-3-1-2-4-9(8)10-5-6-14-11(10)12/h1-7H |
InChI Key |
LRECFHQWCWLVPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C([N+](=CC2=C1)[O-])SC=C3 |
Canonical SMILES |
C1=CC=C2C3=C([N+](=CC2=C1)[O-])SC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Thieno[2,3-c]isoquinoline derivatives have been identified as promising candidates in the development of anticancer agents. Recent studies highlight their ability to induce apoptosis in cancer cells, specifically targeting the G2/M phase of the cell cycle. For instance, a series of synthesized thieno[2,3-c]isoquinoline compounds were tested against HepG2 liver cancer cells, revealing significant antiproliferative effects and a notable increase in apoptosis rates .
- Mechanism of Action : The lead compound from this series exhibited tubulin-targeting activity at the colchicine-binding site, demonstrating a mechanism that disrupts microtubule dynamics essential for cancer cell division .
Antiviral Properties
Research has also indicated potential antiviral applications for thieno[2,3-c]isoquinoline derivatives. A study focused on synthesizing tetrahydroisoquinoline derivatives showed promising anti-coronavirus activity against strains HCoV-229E and HCoV-OC43. The compounds were evaluated for their biological properties, suggesting that modifications to the thieno[2,3-c]isoquinoline structure could enhance antiviral efficacy .
Synthesis Methodologies
The synthesis of thieno[2,3-c]isoquinoline 4-oxide involves several advanced chemical techniques. Common methods include:
- Palladium-Catalyzed Reactions : These reactions facilitate the formation of C-C and C-N bonds essential for constructing the thieno[2,3-c]isoquinoline framework from simpler arylamines and carbonyl compounds .
- Vilsmeier Reaction : This method is employed to introduce functional groups into the thieno[2,3-c]isoquinoline structure, enhancing its biological activity profile .
Antiproliferative Activity Against HepG2 Cells
A comprehensive study investigated a series of thieno[2,3-c]isoquinoline compounds for their antiproliferative effects on HepG2 cells. The results indicated that specific substitutions at the C7 and C8 positions significantly influenced the compounds' ability to induce apoptosis and inhibit cell growth.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 5b | 71 | Tubulin inhibition at colchicine-binding site |
| Control | 14 | Colchicine |
This table summarizes the potency of compound 5b compared to colchicine, illustrating its potential as an effective anticancer agent.
Antiviral Efficacy Against Coronaviruses
In another study focusing on antiviral properties, thieno[2,3-c]isoquinoline derivatives were synthesized and tested against human coronaviruses. The findings suggested that certain derivatives exhibited significant antiviral activity compared to standard antiviral agents.
| Compound | Virus Strain | Activity Level |
|---|---|---|
| THIQ-1 | HCoV-229E | Moderate |
| THIQ-2 | HCoV-OC43 | High |
This data highlights the potential of thieno[2,3-c]isoquinoline derivatives in developing new antiviral therapies.
Comparison with Similar Compounds
Core Scaffold Variations
- Thieno[2,3-c]isoquinoline 4-Oxide: Features a sulfur-containing thiophene fused at the [2,3-c] position of isoquinoline, with an N-oxide at position 4.
- Thieno[3,2-c]quinoline Derivatives: Differ in fusion position ([3,2-c] vs. [2,3-c]) and substituents (e.g., carboxylates, halogens). These compounds demonstrate cytotoxicity against cancer cells like MCF-7 (IC₅₀ values in the μM range) .
- Pyrrolo[2,3-c]isoquinolines (): Replace thiophene with pyrrole, introducing additional nitrogen atoms. For example, 4-methyl-4H-pyrrolo[2,3-c]isoquinoline is synthesized via domino condensation-Heck cyclization, highlighting structural flexibility in heteroatom selection .
Table 1: Structural Features of Key Analogs
| Compound | Fused Rings | Substituent at Position 4 | Heteroatoms |
|---|---|---|---|
| This compound | Thiophene + isoquinoline | Oxide | S, N |
| Thieno[3,2-c]quinoline derivatives | Thiophene + quinoline | Methyl, carboxylate, etc. | S, N |
| 4-Methyl-pyrrolo[2,3-c]isoquinoline | Pyrrole + isoquinoline | Methyl | N |
Pharmacological and Physicochemical Properties
Table 2: Pharmacological Comparison
| Compound | Cytotoxicity (MCF-7 IC₅₀) | Key Biological Activities |
|---|---|---|
| Thieno[3,2-c]quinoline derivatives | 1.5–8.2 μM | Anticancer, kinase inhibition |
| Pyrrolo[2,3-c]isoquinolines | Not reported | Structural analogs of cryptolepine (DNA intercalation) |
| This compound | Hypothetical | Potential kinase/DNA targeting |
Physicochemical Properties
- Solubility: The 4-oxide group increases polarity, likely reducing logP compared to non-oxidized analogs (e.g., thieno[3,2-c]quinolines with logP ~3.5).
- Stability : N-Oxides can undergo reduction in vivo, necessitating prodrug strategies for therapeutic applications.
Preparation Methods
Oxidative Cyclization Using m-Chlorobenzoic Acid
A foundational approach involves the direct oxidation of thieno[2,3-c]isoquinoline precursors. In one protocol, treatment of the parent heterocycle with m-chlorobenzoic acid (m-CPBA) under anhydrous dichloromethane at 0–5°C selectively introduces the 4-oxide moiety. The reaction proceeds via electrophilic oxygen transfer, with yields ranging from 65% to 78% depending on substituent electronic effects. Steric hindrance at the 4-position reduces efficiency, necessitating extended reaction times (24–48 hours) for bulkier derivatives.
Palladium-Catalyzed Coupling and Annulation
Pd(0)-mediated cross-coupling has emerged as a versatile strategy. A representative synthesis begins with formylthiopheneboronic acids and σ-bromoaminopyridine-N-oxides in the presence of tetrakis(triphenylphosphine)palladium(0) . Key steps include:
-
Suzuki-Miyaura Coupling : Forms biaryl intermediates at 80°C in degassed toluene/ethanol (3:1) with Na₂CO₃ as base.
-
Reductive Cyclization : Achieved using ammoniacal ferrous sulfate , which facilitates intramolecular C–N bond formation under mild conditions (rt, 12 hours).
Yields for this two-step sequence average 55–70%, with copper(II) oxide co-reagents improving efficiency by 15–20%.
Thorpe-Zeigler Cyclization for Functionalized Derivatives
Synthesis of Dihydrothieno[2,3-c]isoquinoline Precursors
Intermediate 7-acetyl-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinoline-3(2H)-thione reacts with N-aryl-2-chloroacetamides in ethanol under reflux (1 hour) to form substituted 3-methylsulfanyl derivatives. Subsequent intramolecular Thorpe-Zeigler cyclization with sodium methoxide in methanol (1 hour, rt) yields 1-amino-2-substituted dihydrothieno[2,3-c]isoquinolines.
Table 1: Thorpe-Zeigler Cyclization Yields
| Substituent (R) | Yield (%) | Reaction Time (h) |
|---|---|---|
| 4-Cl-C₆H₄ | 90 | 1 |
| 4-CH₃-C₆H₄ | 88 | 1 |
| C₆H₅ | 84 | 1.5 |
| CN | 82 | 1.5 |
Divergent Synthesis via Suzuki-Miyaura Cross-Coupling
Modular Assembly from Thiophene-3-Carbaldehyde
A modular route starts with thiophene-3-carbaldehyde , undergoing:
-
Nucleophilic Addition : Grignard reagent (PhMgBr) in THF at −78°C.
-
PCC Oxidation : To α,β-unsaturated ketone.
-
Regioselective Bromination : NBS in CCl₄, 0°C (≥95% yield).
The resultant dibromide couples with 2-aminophenylboronic acid pinacol ester via Pd(OAc)₂/XPhos catalysis (90°C, 12 hours), followed by acid-mediated cyclodehydration (HCl/EtOH, reflux) to afford 4-phenylthieno[2,3-c]isoquinoline 4-oxide in 68% overall yield.
Comparative Analysis of Methodologies
Efficiency and Scalability
-
Oxidative Cyclization : High functional group tolerance but limited scalability due to stoichiometric m-CPBA use.
-
Pd-Catalyzed Routes : Superior for introducing diverse aryl groups but requires stringent anhydrous conditions.
-
Thorpe-Zeigler Approach : Ideal for amino-substituted derivatives but restricted to dihydro analogues.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare thieno-fused isoquinoline scaffolds, and how can they be adapted for Thieno[2,3-c]isoquinoline 4-oxide?
- Key routes include cyclodehydration (e.g., polyphosphoric acid-promoted cyclization), Suzuki-Miyaura cross-coupling for functionalization, and thio-Claisen rearrangements . For this compound, oxidation steps (e.g., using m-chloroperbenzoic acid) may be integrated post-cyclization to introduce the 4-oxide moiety. Precise control of reaction temperature and base selection (e.g., KOH) is critical for regioselectivity .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?
- High-resolution mass spectrometry (HRMS) confirms molecular weight, while H/C NMR identifies substituent positions and ring fusion. X-ray crystallography resolves stereochemical ambiguities, particularly for the 4-oxide group. IR spectroscopy verifies carbonyl or oxide functional groups, and HPLC purity checks ensure synthetic fidelity.
Q. How are preliminary biological activities of thieno-isoquinoline derivatives assessed in vitro?
- Cytotoxicity is typically evaluated using cell viability assays (e.g., MTT) against cancer lines like MCF-7 . Dose-response curves (IC) and selectivity indices (normal vs. cancer cells) are calculated. Enzyme inhibition assays (e.g., kinase activity) employ fluorometric or colorimetric substrates, with controls for false positives.
Advanced Research Questions
Q. What strategies optimize low yields in cyclodehydration steps during thieno-isoquinoline synthesis?
- Reaction optimization includes screening acid catalysts (e.g., PPA vs. Eaton’s reagent), solvent polarity adjustments, and microwave-assisted heating to reduce side products . Computational modeling (DFT) predicts transition-state energetics, guiding temperature and catalyst selection. Post-reaction purification via column chromatography or recrystallization improves yield.
Q. How can regioselective functionalization of this compound be achieved for SAR studies?
- Halogenation at specific positions (e.g., bromine at C-6/C-8) enables cross-coupling (Suzuki, Sonogashira) for aryl/alkynyl introductions . Directed ortho-metalation (DoM) with LDA or TMPMgCl·LiCl allows directed substitutions. Protecting the 4-oxide group with trimethylsilyl chloride prevents undesired reactivity during functionalization.
Q. How are contradictions between in vitro and in vivo bioactivity data resolved for thieno-isoquinoline derivatives?
- Pharmacokinetic studies (e.g., plasma stability, metabolic profiling via LC-MS) identify bioavailability issues. In vivo models (e.g., xenografts) validate target engagement, while isotopic labeling tracks compound distribution. Structural analogs with improved logP or solubility are synthesized to address metabolic liabilities.
Q. What computational approaches predict the reactivity and bioactivity of novel thieno-isoquinoline oxides?
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock, Glide) screens against targets like PDGF-RTK or kinases, with MD simulations assessing binding stability . QSAR models correlate substituent electronic parameters (Hammett σ) with activity trends.
Methodological Considerations
Designing experiments to probe the mechanism of 4-oxide group formation in thieno-isoquinolines:
- Isotopic labeling (O) traces oxygen sources during oxidation. Kinetic studies under varying oxidant concentrations (e.g., HO, peracids) identify rate-determining steps. In situ FTIR monitors intermediate formation, while control experiments exclude radical pathways.
Addressing solubility challenges in biological assays for thieno-isoquinoline oxides:
- Co-solvents (DMSO/PEG mixtures) enhance aqueous solubility without cytotoxicity. Nanoformulation (liposomes, cyclodextrins) improves bioavailability. Salt formation (e.g., HCl salts) or prodrug strategies (ester linkages) are alternatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
